

Assessing the Abuse Potential of Bprmu191 Compared to Oxycodone: A Comparative Guide

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Compound of Interest

Compound Name: *Bprmu191*

Cat. No.: *B15616433*

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Introduction

The opioid crisis has underscored the urgent need for potent analgesics with a reduced risk of abuse and dependence. **Bprmu191**, a novel μ -opioid receptor (MOR) modulator, has emerged as a promising candidate. In combination with morphinan antagonists, it acts as a G protein-biased MOR agonist, suggesting a potential for strong pain relief with diminished adverse effects, including a lower propensity for addiction.^[1] This guide provides a comparative assessment of the abuse potential of **Bprmu191** and its prodrug combination (DBPR116/naltrexone) against the widely prescribed opioid, oxycodone. The information is compiled from preclinical studies, focusing on key indicators of abuse liability: conditioned place preference and respiratory depression.

Quantitative Comparison of Abuse Potential

The following tables summarize the available quantitative data from preclinical studies in mice, comparing the effects of a prodrug of **Bprmu191** (DBPR116) in combination with naltrexone against oxycodone in assays relevant to abuse potential. It is important to note that direct comparative data for **Bprmu191** as a standalone compound is limited in the public domain. The data for the **Bprmu191** prodrug is presented alongside data for oxycodone from separate studies in similar animal models.

Table 1: Conditioned Place Preference (CPP) in Mice

Compound	Dose (mg/kg)	Conditioning Schedule	Change in Time Spent in Drug-Paired Chamber (s)	Study Population
DBPR116/Naltrexone	30/1	3-day conditioning	No significant preference	ICR mice
Oxycodone	0.3	4-day conditioning	Significant preference	C57BL/6J adult mice[2][3]
Oxycodone	1	4-day conditioning	Significant preference	C57BL/6J adult mice[2][3]
Oxycodone	3	4-day conditioning	Significant preference	C57BL/6J adult mice[2][3]

Table 2: Respiratory Depression in Mice

Compound	Dose (mg/kg, p.o.)	Maximum Respiratory Depression (% of baseline)	Study Population
DBPR116/Naltrexone	30/1	Not reported, but described as safer than morphine	ICR mice
Oxycodone	10	Dose-dependently depressed respiration	CD-1 mice[4]

Experimental Protocols

A clear understanding of the methodologies used to generate the comparative data is crucial for its interpretation.

Conditioned Place Preference (CPP) Assay

This behavioral pharmacology model is used to evaluate the rewarding or aversive properties of a drug.

Protocol Outline:

- Apparatus: A two-chambered box with distinct visual and tactile cues in each chamber, separated by a neutral central compartment.
- Phases:
 - Pre-Conditioning (Baseline): Mice are allowed to freely explore all chambers to determine any initial preference.
 - Conditioning: Over several days, mice receive injections of the test compound (e.g., DBPR116/naltrexone or oxycodone) and are confined to one chamber, and on alternate days receive a vehicle injection and are confined to the other chamber.
 - Post-Conditioning (Test): Mice are placed in the neutral central compartment with free access to both chambers, and the time spent in each chamber is recorded.
- Endpoint: A significant increase in the time spent in the drug-paired chamber during the test phase compared to baseline is indicative of a rewarding effect and potential for psychological dependence.

Respiratory Depression Assay

This assay measures the inhibitory effect of a compound on respiratory function, a critical safety concern with opioids.

Protocol Outline:

- Apparatus: A whole-body plethysmography chamber that measures respiratory parameters in conscious, unrestrained animals.
- Procedure:
 - Mice are acclimated to the plethysmography chambers.

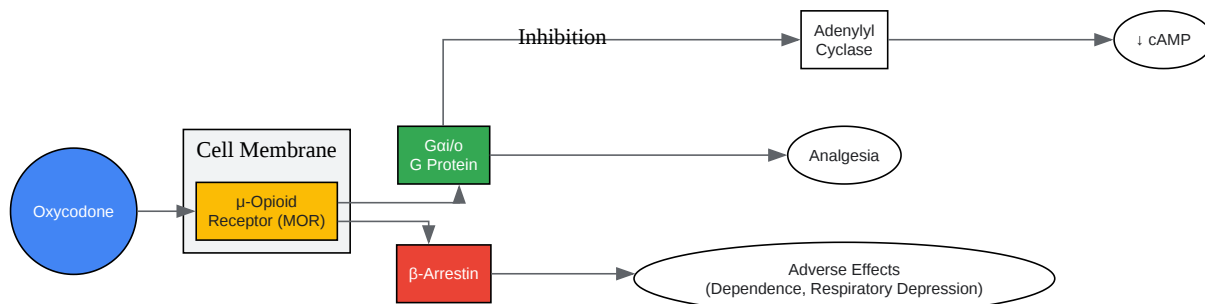
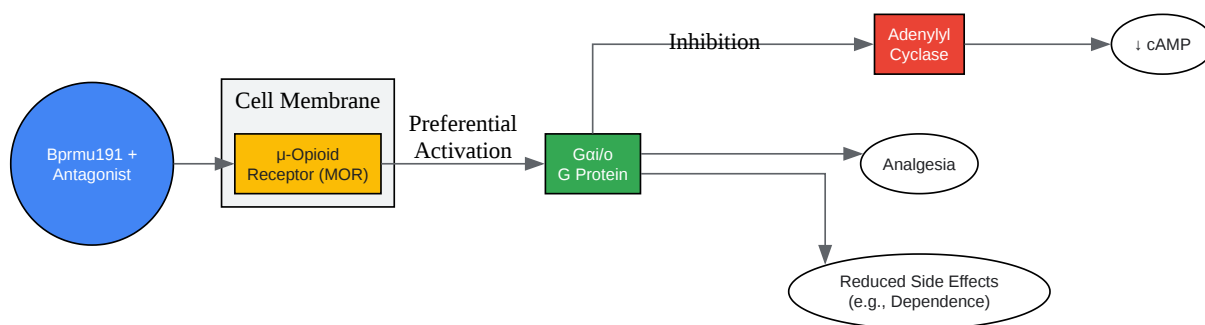
- Baseline respiratory rate and tidal volume are recorded.
- The test compound (e.g., DBPR116/naltrexone or oxycodone) is administered.
- Respiratory parameters are monitored continuously for a set period.
- Endpoint: A significant decrease in respiratory frequency (breaths per minute) and/or tidal volume is indicative of respiratory depression.

Signaling Pathways and Mechanism of Action

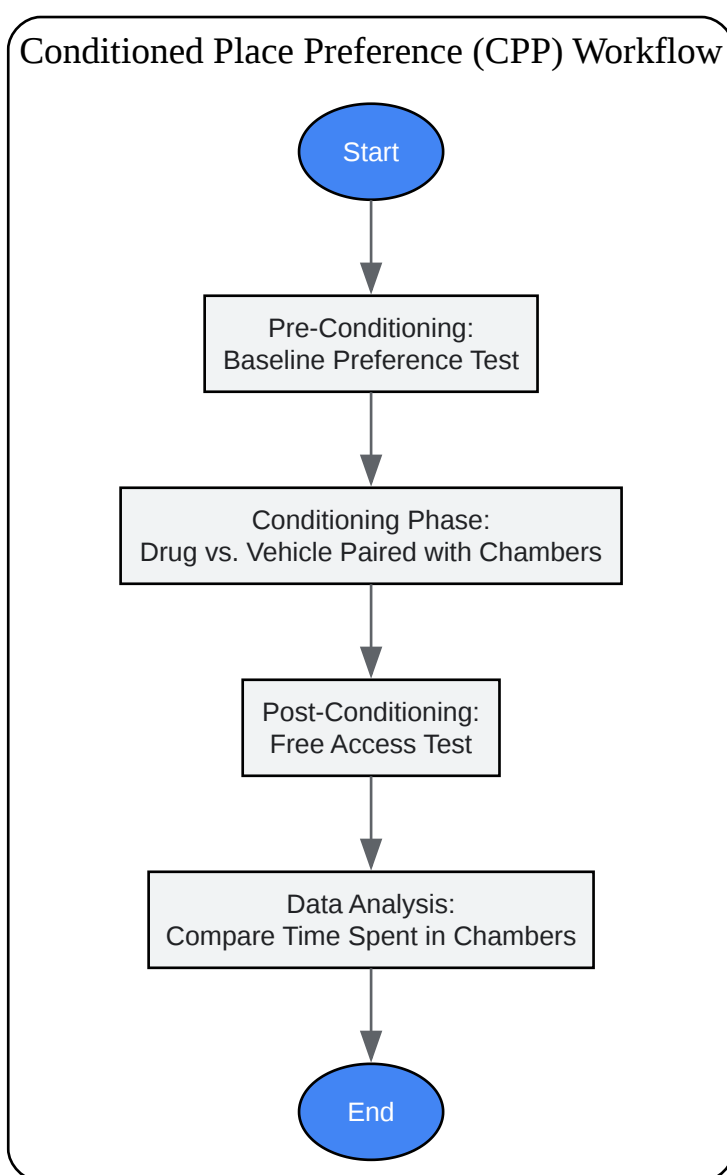
The differential abuse potential between **Bprmu191** and oxycodone can be partly attributed to their distinct mechanisms of action at the molecular level.

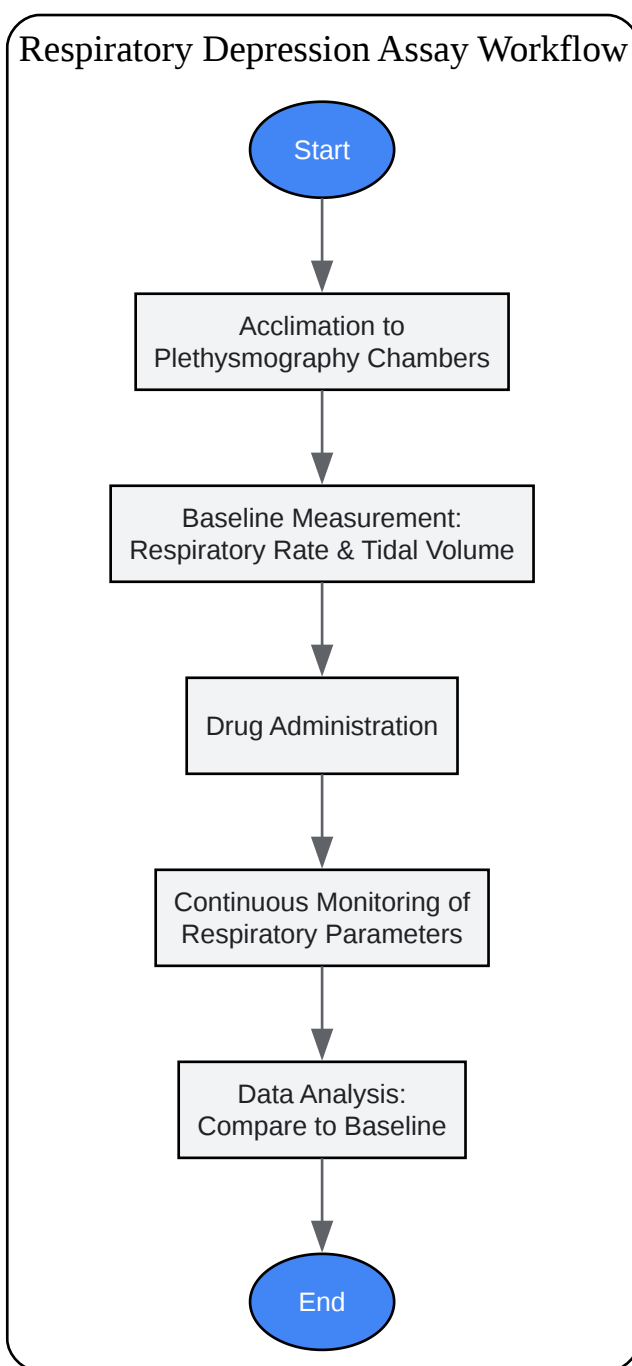
Bprmu191: A G Protein-Biased MOR Agonist

Bprmu191, in the presence of a morphinan antagonist, preferentially activates the G protein signaling pathway downstream of the μ -opioid receptor (MOR).^[1] This pathway is primarily associated with the desired analgesic effects of opioids. It is hypothesized that by avoiding significant recruitment of the β -arrestin pathway, which is implicated in adverse effects like tolerance and dependence, **Bprmu191** can offer a safer therapeutic profile.



Conditioned Place Preference (CPP) Workflow





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